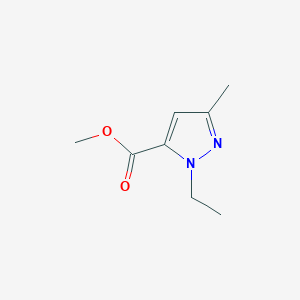

methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a methyl ester group at position 5, an ethyl substituent at position 1, and a methyl group at position 3 of the pyrazole ring. Pyrazole carboxylates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The compound’s ester functionality enhances its lipophilicity, influencing solubility and bioavailability, while the alkyl substituents modulate steric and electronic properties .

Propriétés

IUPAC Name |

methyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-7(8(11)12-3)5-6(2)9-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDTXYUOXYOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623125 | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-73-6 | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation Route

This classical approach involves the reaction of ethyl acetoacetate derivatives with hydrazine derivatives bearing ethyl and methyl substituents, under acidic or basic catalysis, to form the pyrazole ring with the desired substitution pattern.

- Starting Materials: Ethyl acetoacetate and 1-ethyl-3-methylhydrazine

- Reaction Conditions: Reflux in ethanol or suitable solvent, acid or base catalysis

- Mechanism: Formation of hydrazone intermediate followed by cyclization to pyrazole ring

- Product: Ethyl or methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

- The choice of hydrazine derivative controls the substituents at the 1- and 3-positions of the pyrazole ring.

- The β-ketoester provides the 5-carboxylate group.

- Reaction optimization includes temperature control, solvent selection, and catalyst concentration.

Methylation of Pyrazole Carboxylate Esters

An alternative method involves the methylation of a pyrazole carboxylate ester precursor, such as 3-ethyl-5-pyrazolecarboxylate esters, using methylating agents under basic conditions.

Example from Patent CN103508959A:

- Starting Material: 3-ethyl-5-pyrazolecarboxylate ester (ethyl or methyl ester)

- Methylating Agent: Dimethyl carbonate

- Base: Sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF)

- Reaction Conditions: Heating at 110°C for 4 hours

- Workup: Removal of unreacted reagents by reduced pressure distillation, extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, and distillation

- Yield: Approximately 79–81% of methylated pyrazole carboxylate ester as a pale yellow oil

Reaction Summary Table:

| Parameter | Details |

|---|---|

| Starting Material | 3-ethyl-5-pyrazolecarboxylate ester (50 mmol) |

| Methylating Agent | Dimethyl carbonate (200 mmol) |

| Base | NaH (0.2–0.8 g, catalytic amount) |

| Solvent | Dimethylformamide (20 mL) |

| Temperature | 110°C |

| Time | 4 hours |

| Workup | Vacuum distillation, aqueous extraction, drying, filtration |

| Yield | 79.1% to 81.3% |

| Product State | Pale yellow oil |

This method provides an efficient methylation step that introduces the methyl group at the N-1 position of the pyrazole ring, yielding this compound or its ethyl ester analogs depending on the starting ester.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For industrial scale, continuous flow synthesis can improve control over reaction parameters, enhance yield, and reduce reaction times.

- Catalyst and Solvent Optimization: Selection of environmentally benign solvents and catalysts can minimize waste and improve sustainability.

- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures and column chromatography using silica gel with ethyl acetate/hexane as eluents ensure high purity (>98%) of the final product.

Analytical and Purification Techniques

- Spectroscopic Confirmation: ^1H-NMR and ^13C-NMR confirm substitution patterns and ester functionality.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Infrared Spectroscopy: IR spectra show characteristic carbonyl (C=O) stretching around 1700 cm^-1.

- Chromatography: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) system monitors reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate + 1-ethyl-3-methylhydrazine | Acid/base catalysis, reflux in ethanol | Variable (typically 70–85%) | Classical method, versatile for substitutions |

| Methylation of Pyrazole Ester | 3-ethyl-5-pyrazolecarboxylate ester | Dimethyl carbonate, NaH, DMF, 110°C, 4 h | 79–81% | Efficient N-methylation, scalable |

Research Findings and Optimization Insights

- Reaction Time and Temperature: Maintaining 110°C for 4 hours in the methylation step achieves optimal conversion without decomposition.

- Base Amount: Catalytic amounts of NaH (0.2–0.8 g per 50 mmol substrate) balance reactivity and safety.

- Solvent Choice: DMF provides good solubility and reaction medium stability.

- Workup Efficiency: Sequential extraction and drying steps ensure removal of residual reagents and solvents, critical for product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Agricultural Chemistry

Role in Agrochemicals:

MEMPC is primarily utilized as a building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by improving the efficacy of these agrochemicals.

| Agrochemical Type | Application | Impact |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | Increased yield in crops |

| Fungicides | Preventing fungal infections | Enhanced crop health |

Pharmaceuticals

Intermediate in Drug Synthesis:

In the pharmaceutical industry, MEMPC serves as an intermediate in the synthesis of various drugs. Its derivatives have been studied for their potential therapeutic effects, particularly in targeting metabolic disorders and infections.

| Drug Class | Target Condition | Potential Benefits |

|---|---|---|

| Antimicrobials | Bacterial infections | Broad-spectrum activity |

| Anti-inflammatory | Chronic inflammation | Reduced side effects compared to traditional NSAIDs |

Case Study:

A study reported that derivatives of MEMPC demonstrated significant antimicrobial activity against resistant bacterial strains, indicating its potential for developing new antibiotics .

Material Science

Development of Advanced Materials:

MEMPC is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings for electronics | Improved thermal stability |

| Composite materials | Structural components | Increased strength |

Biochemistry

Biochemical Assays:

In biochemical research, MEMPC is utilized in various assays to study enzyme activities and metabolic pathways. Its role as a reagent facilitates the understanding of complex biological processes.

| Assay Type | Purpose | Outcome |

|---|---|---|

| Enzyme kinetics | Studying reaction rates | Insights into metabolic pathways |

| Inhibition studies | Identifying enzyme inhibitors | Development of new drugs |

Organic Synthesis

Reagent in Organic Chemistry:

MEMPC is recognized as a valuable reagent in organic synthesis. It allows for the efficient construction of complex molecules, making it an essential compound in synthetic chemistry.

| Synthesis Type | Application | Efficiency Gains |

|---|---|---|

| Heterocyclic compounds | Drug development | Reduced synthesis time |

| Complex organic molecules | Material development | Higher yields |

Mécanisme D'action

The mechanism of action of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

Table 1 compares methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with analogous compounds, highlighting structural differences and their implications:

Key Observations :

- Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., ), impacting purification and application in drug delivery .

- Substituent Effects : Bulky groups like cyclopropyl () or aromatic rings () enhance steric hindrance and π-π interactions, influencing crystallinity and stability. For example, cyclopropyl-containing derivatives show improved environmental persistence .

- Bioactivity : Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate demonstrates COX inhibitory activity due to the phenyl group’s electron-withdrawing effects, whereas the target compound’s simpler alkyl groups may prioritize metabolic stability .

Crystallographic and Stability Considerations

- Crystal Packing : Pyrazole carboxylates often form hydrogen-bonded dimers (N–H···O interactions) stabilizing the crystal lattice . For instance, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate exhibits C–H···π interactions due to aromatic substituents, enhancing thermal stability .

- Environmental Stability : Ethyl esters with electron-deficient substituents (e.g., chlorocarbonyl; ) may degrade faster under UV light compared to alkyl-substituted derivatives.

Activité Biologique

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal and agricultural chemistry.

- Molecular Formula : C₇H₁₁N₃O₂

- Molecular Weight : 155.18 g/mol

- Melting Point : Approximately 80-84 °C

- Solubility : Soluble in various organic solvents, making it versatile for different applications .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

- Studies have indicated that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics .

- It has been shown to inhibit the growth of various bacterial strains, suggesting its potential in treating infections.

2. Anti-inflammatory Effects

- The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential use as an anti-inflammatory agent .

- In vivo studies have reported that derivatives of this compound exhibit anti-inflammatory effects comparable to established drugs like indomethacin .

3. Antifungal Properties

- This compound has shown antifungal activity against various fungal pathogens, indicating its utility in agricultural applications as a fungicide .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Refluxing Phenyl Hydrazine with Dimethyl Acetylene Dicarboxylate : This method provides a straightforward route to synthesize pyrazole derivatives .

- Purification : The resulting compound is purified through recrystallization from suitable solvents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, this compound was administered at varying doses. The results showed a dose-dependent reduction in edema, with an effective dose (ED50) calculated at approximately 11.60 µmol.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₇H₁₁N₃O₂ | Antimicrobial, Anti-inflammatory |

| Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate | C₇H₉N₃O₂ | Anti-inflammatory |

| Ethyl 1-(4-Methylbenzyl)-3-Methyl-1H-Pyrazole-5-Carboxylate | C₁₁H₁₅N₃O₂ | Antimicrobial |

This table illustrates the diversity within the pyrazole family and highlights how structural modifications can lead to varied biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, followed by alkylation and esterification steps . Optimization includes controlling temperature (e.g., reflux in ethanol) and using catalysts like acetic acid to improve yields.

- Key Parameters :

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Ethanol | Reflux | AcOH | ~60-75% |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d6 or CDCl3 to resolve signals for ethyl/methyl groups (e.g., δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for ester OCH2) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]<sup>+</sup> peaks around m/z 197–200 .

- IR Spectroscopy : Look for ester C=O stretches (~1700 cm<sup>−1</sup>) and pyrazole ring vibrations (~1500–1600 cm<sup>−1</sup>) .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid ignition sources due to potential combustion byproducts (e.g., CO, NOx) .

- Storage : Keep in airtight containers at 0–8°C to prevent decomposition. Incompatible with strong oxidizers (e.g., HNO3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic substitution sites. For example, the C-4 position is often more reactive due to electron-withdrawing ester groups, guiding regioselective sulfonation or halogenation .

- Case Study : Theoretical studies on analogous pyrazoles show Mulliken charges at C-4 = −0.12 e, favoring electrophilic attack .

Q. What strategies resolve contradictions in reported toxicity or environmental impact data?

- Methodological Answer :

- Data Gaps : Many SDS sections note "no data available" for acute toxicity or biodegradability . Mitigate risks by:

Conducting in vitro assays (e.g., Ames test for mutagenicity).

Using read-across models with structurally similar compounds (e.g., ethyl pyrazole derivatives).

- Environmental Testing : Perform OECD 301F biodegradability tests and LC50 assays on Daphnia magna to fill data gaps .

Q. How can hetero-fused pyrazole derivatives be synthesized from this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : React with 2-bromoacetophenone to form 1-(2-oxo-2-phenylethyl) intermediates.

- Step 2 : Use Pd(PPh3)4-catalyzed Suzuki coupling with aryl boronic acids to introduce substituents (e.g., 4-fluorophenyl) .

- Example Product : Methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate → pyrazolo[1,5-a]pyrazin-4-one derivatives via cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.